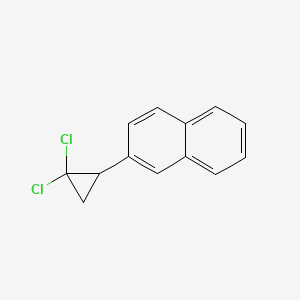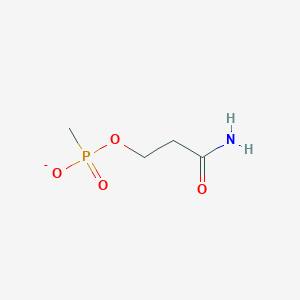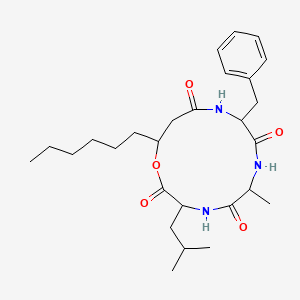
2-(2,2-Dichlorocyclopropyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dichlorocyclopropyl)naphthalene is an organic compound that features a naphthalene ring substituted with a 2,2-dichlorocyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dichlorocyclopropyl)naphthalene typically involves the reaction of naphthalene with a suitable cyclopropylating agent. One common method is the syn-stereoselective gem-dichlorocyclopropanation of methyl angelate, followed by acylation with aryl magnesium bromide (ArMgBr) and subsequent stereocontrolled introduction of the desired substituents .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,2-Dichlorocyclopropyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the naphthalene ring can be substituted at different positions depending on the reaction conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sulfuric acid for sulfonation or aluminum chloride for Friedel-Crafts acylation are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation can yield sulfonated naphthalene derivatives, while Friedel-Crafts acylation can produce acylated naphthalene compounds .
Applications De Recherche Scientifique
2-(2,2-Dichlorocyclopropyl)naphthalene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2,2-Dichlorocyclopropyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that can interact with biological molecules . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(2,2-Dichlorocyclopropyl)benzene: Shares the dichlorocyclopropyl group but has a benzene ring instead of a naphthalene ring.
2-(2,2-Dichlorocyclopropyl)aniline: Similar structure with an aniline group instead of a naphthalene ring.
Uniqueness: 2-(2,2-Dichlorocyclopropyl)naphthalene is unique due to its naphthalene ring, which provides additional sites for substitution and functionalization compared to simpler aromatic compounds like benzene or aniline derivatives . This structural complexity allows for a broader range of chemical reactions and applications.
Propriétés
Numéro CAS |
62893-55-4 |
|---|---|
Formule moléculaire |
C13H10Cl2 |
Poids moléculaire |
237.12 g/mol |
Nom IUPAC |
2-(2,2-dichlorocyclopropyl)naphthalene |
InChI |
InChI=1S/C13H10Cl2/c14-13(15)8-12(13)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8H2 |
Clé InChI |
HQEKTFJQNWFOSP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(Cl)Cl)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene](/img/structure/B14515271.png)




![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylurea](/img/structure/B14515322.png)
